

Physical and chemical characteristics of "Methyl 4-formyl-3-hydroxybenzoate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 4-formyl-3-hydroxybenzoate
Cat. No.:	B044017

[Get Quote](#)

An In-depth Technical Guide to Methyl 4-formyl-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **Methyl 4-formyl-3-hydroxybenzoate**, a versatile organic compound with potential applications in pharmaceutical and chemical synthesis. This document collates available data on its properties, spectral analysis, and synthesis, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

Methyl 4-formyl-3-hydroxybenzoate is an aromatic compound containing carboxylate, hydroxyl, and aldehyde functional groups. These features contribute to its unique chemical reactivity and potential for further synthetic modifications.

Table 1: Physical and Chemical Properties of **Methyl 4-formyl-3-hydroxybenzoate**

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ O ₄	--INVALID-LINK--
Molecular Weight	180.16 g/mol	--INVALID-LINK--
IUPAC Name	methyl 4-formyl-3-hydroxybenzoate	--INVALID-LINK--
CAS Number	24589-98-8	--INVALID-LINK--
Appearance	White solid	[1]
Melting Point	80-84 °C (for isomer Methyl 3-formyl-4-hydroxybenzoate)	
Boiling Point	Data not available	
Solubility	Data not available	
SMILES	COC(=O)C1=CC(=C(C=C1)C=O)O	--INVALID-LINK--
InChI Key	OMCTZIDLDSYPOA-UHFFFAOYSA-N	--INVALID-LINK--

Spectral Data

The structural features of **Methyl 4-formyl-3-hydroxybenzoate** can be elucidated through various spectroscopic techniques.

Table 2: Spectral Data of **Methyl 4-formyl-3-hydroxybenzoate**

Technique	Data	Source(s)
Mass Spectrometry (MS)	Molecular ion peak $[M+H]^+$ at m/z 181.04.	[1]
^1H NMR	Spectral data available at ChemicalBook.	[2]
^{13}C NMR	Spectral data available at ChemicalBook.	[2]
Infrared (IR) Spectroscopy	Spectral data available at ChemicalBook.	[2]

Experimental Protocols

Synthesis of Methyl 4-formyl-3-hydroxybenzoate

Method 1: From 4-Formyl-3-hydroxybenzoic acid

This method involves the esterification of 4-Formyl-3-hydroxybenzoic acid using methanol in the presence of an acid catalyst.

- Materials:

- 4-Formyl-3-hydroxybenzoic acid (1.2 g, 7.22 mmol)[\[1\]](#)
- Methanol (10 ml)[\[1\]](#)
- Thionyl chloride (1.054 ml, 14.45 mmol)[\[1\]](#)
- Hexane[\[1\]](#)

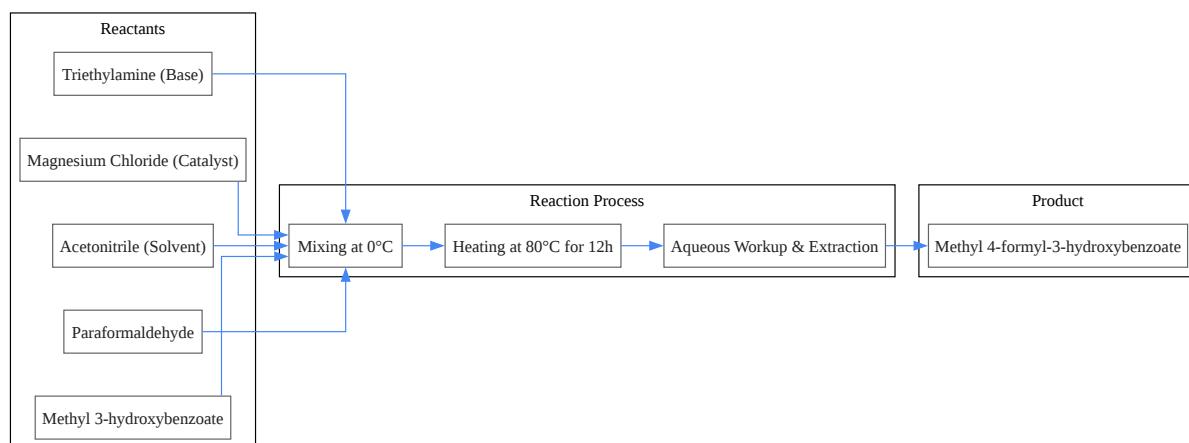
- Procedure:

- Dissolve 4-Formyl-3-hydroxybenzoic acid in methanol.[\[1\]](#)
- Slowly add thionyl chloride to the solution.[\[1\]](#)
- Stir the reaction mixture at 60 °C for 3 hours.[\[1\]](#)

- Concentrate the reaction mixture under reduced pressure.[1]
- Grind the crude product with hexane and filter to obtain **Methyl 4-formyl-3-hydroxybenzoate** as a white solid.[1]

Method 2: From Methyl 3-hydroxybenzoate and Paraformaldehyde

This synthesis route involves the formylation of methyl 3-hydroxybenzoate.


- Materials:

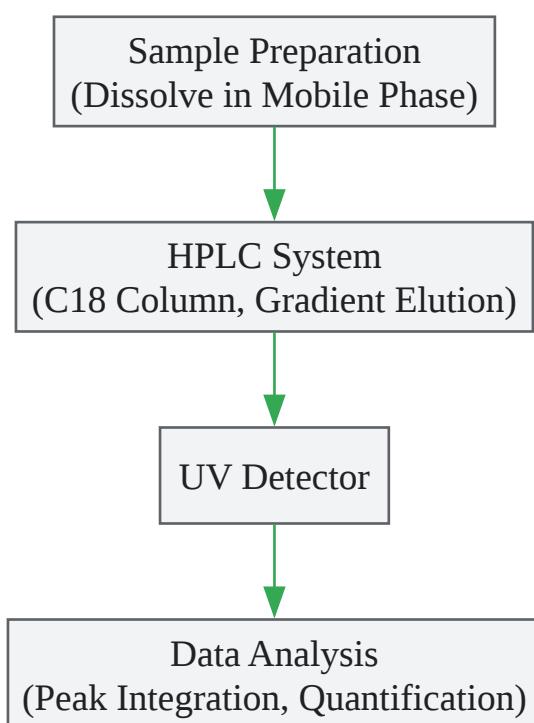
- Methyl 3-hydroxybenzoate (300g, 1.97mol)[1]
- Acetonitrile (4.5L)[1]
- Anhydrous magnesium chloride (564 g, 5.92 mol)[1]
- Triethylamine (995g, 9.85mol)[1]
- Paraformaldehyde (354g, 11.8mol)[1]
- Ethyl acetate (3 L)[1]
- 3M aqueous hydrochloric acid (4L)[1]

- Procedure:

- Under an inert gas atmosphere, add methyl 3-hydroxybenzoate to acetonitrile.[1]
- Cool the mixture to 0 °C and slowly add anhydrous magnesium chloride in portions.[1]
- Add triethylamine in batches at 0 °C.[1]
- Add paraformaldehyde in batches at 0 °C.[1]
- Raise the temperature to 80 °C and continue the reaction for 12 hours.[1]
- Cool the reaction solution to room temperature and add ethyl acetate, followed by stirring for 30 minutes.[1]

- Pour the reaction solution into a 3M aqueous hydrochloric acid solution and separate the layers.[1]
- Extract the aqueous layer twice with ethyl acetate.[1]

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **Methyl 4-formyl-3-hydroxybenzoate** from Methyl 3-hydroxybenzoate.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

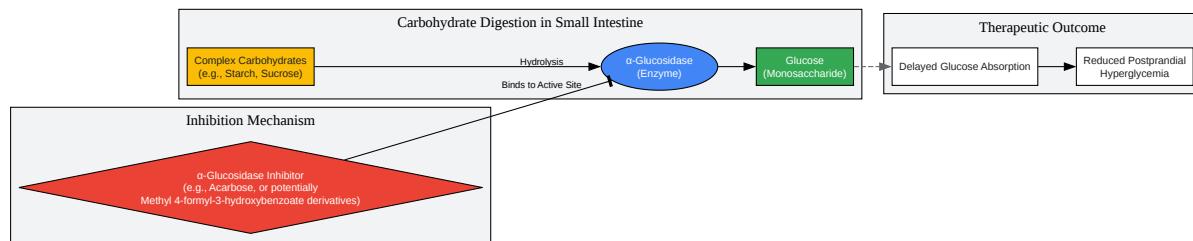
While a specific HPLC method for **Methyl 4-formyl-3-hydroxybenzoate** is not readily available, a general reverse-phase HPLC method can be adapted from the analysis of the

related compound, Methyl 4-formylbenzoate.

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Detection: UV detection at an appropriate wavelength determined by a UV scan of the compound.
- Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

[Click to download full resolution via product page](#)

Caption: General workflow for the HPLC analysis of **Methyl 4-formyl-3-hydroxybenzoate**.


Biological Activity and Potential Applications

Preliminary research suggests that **Methyl 4-formyl-3-hydroxybenzoate** may possess antimicrobial properties and could serve as a precursor in the synthesis of α -glucosidase

inhibitors.[3] α -Glucosidase is an enzyme involved in the digestion of carbohydrates, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[4]

The development of new α -glucosidase inhibitors is an active area of research in drug discovery. The general mechanism of action for these inhibitors involves binding to the active site of the α -glucosidase enzyme in the small intestine, which competitively and reversibly inhibits the cleavage of complex carbohydrates into absorbable monosaccharides. This process delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

While specific studies on the enzyme kinetics and signaling pathways directly involving **Methyl 4-formyl-3-hydroxybenzoate** are limited, its structural similarity to other known inhibitors suggests it could be a valuable scaffold for the design of new therapeutic agents. Further research is needed to fully elucidate its biological activity and potential signaling pathway interactions.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for α -glucosidase inhibitors in managing hyperglycemia.

Conclusion

Methyl 4-formyl-3-hydroxybenzoate is a compound with significant potential for synthetic and medicinal chemistry. This guide has summarized its known physical and chemical properties, provided detailed experimental protocols for its synthesis, and outlined a general analytical method. While its biological activities are not yet fully characterized, its potential as a precursor for α -glucosidase inhibitors warrants further investigation. This document serves as a foundational resource to facilitate future research and development involving this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. METHYL 4-FORMYL-3-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 4-formylbenzoate, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro α -Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical characteristics of "Methyl 4-formyl-3-hydroxybenzoate"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044017#physical-and-chemical-characteristics-of-methyl-4-formyl-3-hydroxybenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com